molecular formula C15H14O B1677972 4-Propionylbiphenyl CAS No. 37940-57-1

4-Propionylbiphenyl

Cat. No. B1677972
CAS RN: 37940-57-1
M. Wt: 210.27 g/mol
InChI Key: JMBGDQSXJHLFTO-UHFFFAOYSA-N
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Description

4-Propionylbiphenyl is a chemical compound with the molecular formula C15H14O . It contains a total of 31 bonds, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Molecular Structure Analysis

The molecular structure of 4-Propionylbiphenyl includes a total of 31 bonds; 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Physical And Chemical Properties Analysis

4-Propionylbiphenyl is a solid substance at 20 degrees Celsius . It has a melting point of 96 degrees Celsius and a boiling point of 344 degrees Celsius . The compound appears as a white to light yellow powder or crystal .

Scientific Research Applications

Ecotoxicological Evaluation

  • Study Overview: The ecotoxicological impact of 4-aminobiphenyl (a related compound to 4-Propionylbiphenyl) was examined using a test battery involving various model systems such as Daphnia magna, zebrafish embryos, and mammalian cell proliferation. The study aimed to assess the toxic effects of 4-aminobiphenyl and the sensitivity of different bioassays to this compound.
  • Findings: The compound showed toxicity to aquatic organisms and mammalian cells. The immobilization of Daphnia magna was the most sensitive system to 4-aminobiphenyl, followed by the development of zebrafish embryos and inhibition of cell proliferation. This indicates that 4-Propionylbiphenyl might have similar environmental and health implications, necessitating careful monitoring and control in its applications (Cheng Jiangning et al., 2004).

Hydroxylation Studies

  • Study Overview: The enzymic hydroxylation of biphenyl, closely related to 4-Propionylbiphenyl, was explored in liver microsomal preparations from various animal species. The study focused on understanding the metabolic pathways of biphenyl derivatives.
  • Findings: The study found that livers from all tested species produced 4-hydroxybiphenyl, indicating a widespread metabolic capability for biphenyl compounds across different species. This suggests potential metabolic pathways for 4-Propionylbiphenyl in various organisms (P. Creaven et al., 1965).

Biomedical Research

  • Study Overview: Research on Sodium 4-Phenylbutyrate, a derivative of phenyl compounds like 4-Propionylbiphenyl, explored its potential in treating various medical conditions.
  • Findings: Sodium 4-Phenylbutyrate showed promise in treating urea cycle disorders, sickle cell disease, and thalassemia. This indicates that derivatives of 4-Propionylbiphenyl might have biomedical applications, especially in managing genetic and hematological disorders (Xin Qi et al., 2004).

Electrochemical Applications

  • Study Overview: The electrooxidation of 4-aminobiphenyl, a compound related to 4-Propionylbiphenyl, was studied for its potential in creating conducting polymer films.
  • Findings: The study revealed the formation of a uniform conducting polymer film with promising electrochemical properties, suggesting potential applications of 4-Propionylbiphenyl in the development of new materials for electronic and electrochemical applications (J. Guay et al., 1988).

Safety And Hazards

4-Propionylbiphenyl is harmful if swallowed and toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-(4-phenylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBGDQSXJHLFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191382
Record name Propiophenone, 4'-phenyl-
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propionylbiphenyl

CAS RN

37940-57-1
Record name 1-[1,1′-Biphenyl]-4-yl-1-propanone
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Record name p-Phenylpropiophenone
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Record name 4-Phenylpropiophenone
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Record name Propiophenone, 4'-phenyl-
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Record name 4'-PHENYLPROPIOPHENONE
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Record name P-PHENYLPROPIOPHENONE
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Synthesis routes and methods I

Procedure details

To a solution in diethyl ether (30.0 mL) of the compound (1.27 g) obtained in step (1) above, manganese(IV) oxide (9.57 g) was added and the mixture was stirred at room temperature for 45 hours. After removing the insoluble matter by filtration, the filtrate was concentrated under reduced pressure. To a solution of the resulting residue in acetone (60.0 mL), a Jones' reagent {see Org. Synth., Coll. Vol. VI, 542 (1988)}(1.20 mL) was added until the color of the Jones' reagent was yet to disappear. The reaction mixture was concentrated under reduced pressure and ethyl acetate and water were added to the residue. Extraction with ethyl acetate was conducted three times and the combined organic layers were washed with saturated brine. After passage through a phase separator, the washed organic layers were concentrated under reduced pressure. The resulting residue was recrystallized with n-hexane to give the titled compound as a colorless solid (921 mg).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.57 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture containing phenylboric acid (6.1 g; 50 mmol), 4′-bromopropiophenone (10.65 g; 50 mmol), sodium carbonate (5.3 g; 50 mmol) and palladium chloride (500 mg, 2.8 mmol) in 300 ml of water is heated under reflux for 4 hours. Boric acid (1 g; 0.8 mmol) is then added followed by heating for 30 minutes. Once the mixture has been returned to 23° C., 250 ml of ethyl acetate is added followed by filtering on frit then on GFA paper. The filtrate is decanted and the organic phase is washed with a saturated solution of NaCl before being dried over MgSO4 and concentrated using a rotary evaporator. The precipitate is stirred for 30 minutes in 100 ml of isopentane and 5 ml of dichloromethane. After filtration on frit, the solid is rinsed with isopentane. A cream coloured powder is obtained (8.7 g; 83%). Melting point: 98-99° C. MH+=211.1
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.